molecular formula C8H12 B8815838 1,5-Cyclooctadiene, (E,Z)-

1,5-Cyclooctadiene, (E,Z)-

Cat. No. B8815838
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Cyclooctadiene, (E,Z)- is a useful research compound. Its molecular formula is C8H12 and its molecular weight is 108.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Cyclooctadiene, (E,Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Cyclooctadiene, (E,Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-Cyclooctadiene, (E,Z)-

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

cycloocta-1,5-diene

InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2

InChI Key

VYXHVRARDIDEHS-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=C1

boiling_point

150.8 °C @ 757 MM HG

Color/Form

LIQUID

density

0.8818 @ 25 °C/4 °C

flash_point

95 °F
95 °F.

melting_point

-70 TO -69 °C

physical_description

Liquid
Colorless Liquid;  [MSDSonline]

solubility

INSOL IN WATER;  SOL IN BENZENE, CARBON TETRACHLORIDE

vapor_density

3.66 (AIR= 1)

vapor_pressure

4.95 [mmHg]
0.50 PSI ABSOLUTE @ 100 °F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

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